molecular formula C10H18O B1204629 2-Pentylcyclopentanone CAS No. 4819-67-4

2-Pentylcyclopentanone

Cat. No. B1204629
CAS RN: 4819-67-4
M. Wt: 154.25 g/mol
InChI Key: VNWOJVJCRAHBJJ-UHFFFAOYSA-N
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Description

2-Pentylcyclopentanone is a chemical compound that belongs to the group of ketones, specifically within the cyclopentanones and cyclopentenones structural group. This group is characterized by having a cyclopentanone or cyclopentenone ring with a straight or branched chain alkane or alkene substituent (Scognamiglio et al., 2012).

Synthesis Analysis

The synthesis of 2-Pentylcyclopentanone and related compounds involves various chemical routes. For instance, the synthesis of 3,5-diarylcyclohex-2-enones through NH4Cl/HCl-catalyzed cyclization and deacetylation of 4-acetylhexane-1,5-diones represents a method that could potentially be adapted for synthesizing structurally similar compounds to 2-Pentylcyclopentanone (Gezegen & Ceylan, 2015).

Molecular Structure Analysis

The molecular structure of 2-Pentylcyclopentanone has been extensively characterized through various spectroscopic methods. For example, the synthesis and X-ray crystal structure determination of related cyclopentanone derivatives provide valuable insights into the structural characteristics of this compound class (Irngartinger et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving 2-Pentylcyclopentanone include the well-known McLafferty rearrangement, a process observed in mass spectrometry of organic molecules containing a carbonyl group, which demonstrates the compound's reactivity and potential for structural transformation (Yasumoto et al., 2020).

Physical Properties Analysis

2-Pentylcyclopentanone's physical properties, such as boiling point, melting point, and solubility, are essential for understanding its behavior in various environments and applications. While specific data on 2-Pentylcyclopentanone are not provided here, studies on related compounds offer a basis for predicting its physical characteristics (Scognamiglio et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Pentylcyclopentanone, including its reactivity with other chemical substances, acidity, basicity, and potential for forming various chemical bonds, are critical for its application in synthetic chemistry and fragrance formulation. The general chemical behavior of ketones, particularly those within the cyclopentanones and cyclopentenones group, provides a foundation for understanding the reactivity and functionalization possibilities of 2-Pentylcyclopentanone (Scognamiglio et al., 2012).

Scientific Research Applications

Biocatalytic Reduction

Research has explored the biotransformation of 2-pentylcyclopentanone through plant cell cultures. The cultured cells of Marchantia polymorpha were found to preferentially reduce the carbonyl group of 2-pentylcyclopentanone, producing anti-2-pentylcyclopentanol (Hamada et al., 2002).

Use in Fragrance Materials

A review on 2,2,5-trimethyl-5-pentylcyclopentanone, structurally similar to 2-pentylcyclopentanone, highlighted its use as a fragrance ingredient. The review included detailed summaries of toxicology and dermatology related to this fragrance ingredient (Scognamiglio et al., 2012).

Analytical Chemistry Applications

In a study focused on food chemistry, 2-pentylcyclopentanone was used as an internal standard for the improved determination of 2-dodecylcyclobutanone in irradiated ground beef patties using gas-chromatography-mass-spectrometry (GC/MS) coupled with solid-phase microextraction (SPME) technique (Soncin et al., 2012).

Atmospheric Chemistry Research

The atmospheric chemistry of 2-pentanone, a related compound, was studied to understand its reaction with hydroxyl radicals and its contribution to photochemical air pollution (Atkinson et al., 2000).

Organic Synthesis

The α-tert-alkylation of ketones process, with 2-tert-pentylcyclopentanone as a product, demonstrates the application of 2-pentylcyclopentanone in organic synthesis (Reetz et al., 2003).

Antimicrobial and Antioxidant Activity

A study on compounds formed from condensation reactions involving similar structural compounds explored their antimicrobial and antioxidant activities. This research presents potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Potential Medical Applications

Research on 2-acetylcyclopentanone, a compound with structural similarities, showed cytoprotective properties in models of oxidative stress, suggesting potential medical applications, particularly in conditions involving oxidative stress (Kosharskyy et al., 2015).

Synthesis of Fragrances and Flavors

A study highlighted the synthesis of unsaturated spiroacetals and cyclopentanone derivatives in the presence of natural aluminosilicate modified with zirconium cations, indicating the use of similar compounds in the synthesis of synthetic fragrances for various purposes (Abbasov et al., 2019).

Safety And Hazards

When handling 2-Pentylcyclopentanone, it’s advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWOJVJCRAHBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044566
Record name 2-Pentylcyclopentanone
Source EPA DSSTox
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentanone, 2-pentyl-
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Product Name

2-Pentylcyclopentanone

CAS RN

4819-67-4
Record name 2-Pentylcyclopentanone
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Record name Delfone
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Record name Cyclopentanone, 2-pentyl-
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Record name 2-Pentylcyclopentanone
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Record name 2-pentylcyclopentan-1-one
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Record name DELFONE
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Synthesis routes and methods I

Procedure details

A 3-L reaction flask was charged with cyclopentanone (500 g, 6 mol), water (H2O) (500 mL) and sodium hydroxide (NaOH) (10 g, 0.25 mol). Valeraldehyde (430 g, 5 mol) was fed into the reaction flask over 3 hours while the temperature was maintained at 25-30° C. After the feeding was completed, the reaction was aged for 2 hours and neutralized with hydrochloric acid (HCl) (30 g, 0.3 mol) while the temperature was maintained at 25-30° C. The reaction mass was further aged for 2 hours. The organic layer was separated and washed with saturated aqueous sodium bicarbonate (NaHCO3) (200 mL). The obtained crude product was fractionated to provide 2-pentylidene-cyclopentanone (523 g) having a boiling point of 122° C. at 3 mmHg A 1-L zipper autoclave was charged with 2-pentylidine cyclopentanone (523 g) and palladium on carbon (Pd/C) (2 g). The autoclave was purged three times with nitrogen followed by three times with hydrogen. The autoclave agitator was then turned on to 1500 rpm and the pressure was set to 100 psi. The reaction was allowed to exotherm to about 120° C. and maintained at this temperature for 2 hours. The autoclave was cooled to an ambient temperature. The hydrogen was then vented and the autoclave was subsequently purged three times with nitrogen. The Pd/C was removed by filtration through Celite®. The crude product 2-pentyl-cyclopentanone (520 g) was obtained and used in following steps without further purification.
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 270 mg (0.16 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 5 g (32 mmole) of 2-pentylidenecyclopentanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 60 kg/cm2 for 20 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 5 g (percent yield: 100%) of 2-pentylcyclopentanone as a clear yellow liquid.
[Compound]
Name
Ru2Cl4 ((+)-BINAP)2
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 230 mg (0.14 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 5 g (32 mmole) of 2-pentylidenecyclopentanone and 50 ml of methanol were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 110 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 4.6 g (percent yield: 92%) of 2-pentylcyclopentanone.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 2-pentylcyclopentan-1-one when used as a fragrance ingredient is presented. 2-Pentylcyclopentan-1-one is a member of the fragrance …
Number of citations: 7 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of 3-methyl-2-pentylcyclopentan-1-one when used as a fragrance ingredient is presented. 3-methyl-2-pentylcyclopentan-1-one is a member of the …
Number of citations: 8 www.sciencedirect.com
JP Ward - Recueil des Travaux Chimiques des Pays‐Bas, 1973 - Wiley Online Library
… In order to extend the present work, 2-pentylcyclopentanone was treated with zinc and tert-butyl bromoacetate in refluxing benzene. The hydroxy acid (VIII) was obtained directly in 40% …
Number of citations: 3 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,*, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S. …
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Synonyms: 2-n-Amylcyclopentanone; Cyclopentanone, 2-pentyl-; 2Pentylcyclopentan-1-one; Delphone; アルキル(C = 4~7)シクロヘßンタノン; 2ヘßンチルシクロヘßンタノン; 2-Pentylcyclopentanone; …
P Mäki-Arvela, N Shcherban, C Lozachmeur, K Eränen… - Catalysis Letters, 2019 - Springer
… In cross aldol condensation the first step is formation of hydroxylated 1-hydroxy-2-pentylcyclopentanone 3, which in the consecutive step undergoes dehydration forming an unsaturated …
Number of citations: 16 link.springer.com
S Soncin, S Panseri, M Rusconi, M Mariani, LM Chiesa… - Food chemistry, 2012 - Elsevier
… –150 ppb was carried out, using 2-pentylcyclopentanone as internal standard. Linearity (r 2 … DCB and 2-pentylcyclopentanone, used as internal standard (IS), were purchased from …
Number of citations: 22 www.sciencedirect.com
H Hamada, Y Miyamoto, K Ishihara… - Plant …, 2002 - jstage.jst.go.jp
… prefcrentially the earbonyl group of 2 pentylcyclopentanone to pToduce the corresponding … cells of Cath.aranthus roseus to give (R)- 2pentylcyclopentanone with high stereoselectivity. …
Number of citations: 3 www.jstage.jst.go.jp
NS Abbaszadeh - ppor.az
… To study the effect of these factors, we studied the condensation reaction of 2-pentylcyclopentanone with 1,3-butanediol in the presence of natural perlite modified with zirconyl sulfate …
Number of citations: 2 www.ppor.az

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